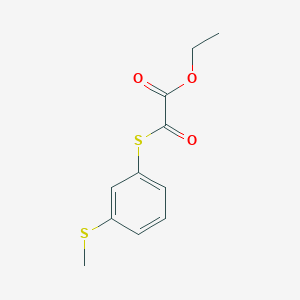
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a methyl group and an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-methylthiophene with chloroacetic acid followed by esterification with ethanol. The reaction conditions include the use of a strong base, such as sodium hydroxide, to deprotonate the thiophene, followed by the addition of chloroacetic acid to form the intermediate thioester. The esterification step is then carried out using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfur atom in the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group in the ester.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as sodium methoxide.
Major Products Formed:
Oxidation: The oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Substitution reactions can result in the formation of various thioethers.
Applications De Recherche Scientifique
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate is similar to other thiophene derivatives, such as ethyl 2-(2-thienyl)sulfanyl-2-oxo-acetate and ethyl 2-(5-methylthiophenyl)sulfanyl-2-oxo-acetate. its unique substitution pattern on the thiophene ring gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-thienyl)sulfanyl-2-oxo-acetate
Ethyl 2-(5-methylthiophenyl)sulfanyl-2-oxo-acetate
Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-propionate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
ethyl 2-(3-methylsulfanylphenyl)sulfanyl-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S2/c1-3-14-10(12)11(13)16-9-6-4-5-8(7-9)15-2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWCTVLJQZQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC=CC(=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
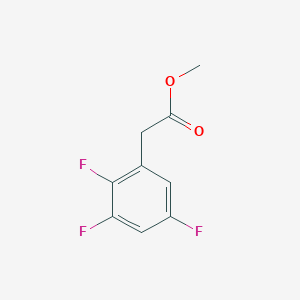

![1-Chloro-3-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999601.png)

![2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999618.png)

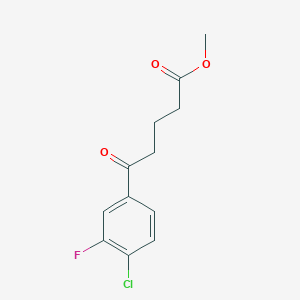


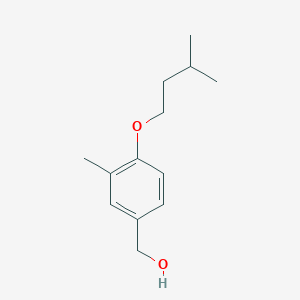
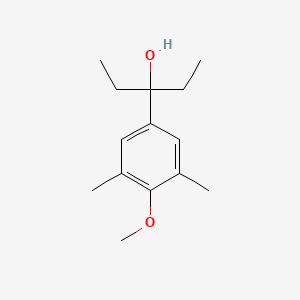
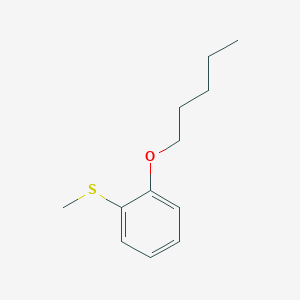

![5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde](/img/structure/B7999689.png)
